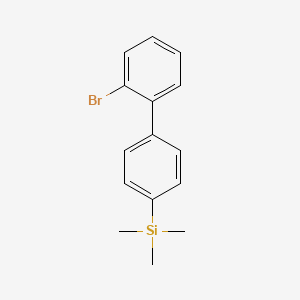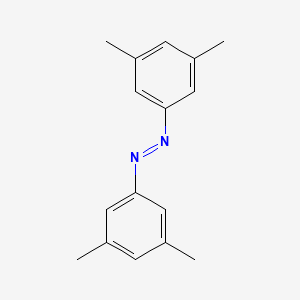
N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide is a heterocyclic organic compound known for its unique structure and properties. It is primarily used in experimental and research settings due to its complex molecular configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 1-(1-pyrrolidinyl)ethylbenzene with 3-bromopropylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with formamide to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)acetamide
- N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)benzamide
- N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)butyramide
Uniqueness
N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
78043-80-8 |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
N-[3-[3-(1-pyrrolidin-1-ylethyl)phenoxy]propyl]formamide |
InChI |
InChI=1S/C16H24N2O2/c1-14(18-9-2-3-10-18)15-6-4-7-16(12-15)20-11-5-8-17-13-19/h4,6-7,12-14H,2-3,5,8-11H2,1H3,(H,17,19) |
Clé InChI |
FRVWYMBOASROEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)OCCCNC=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)



![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)





